4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-4-17(13-9-10-23(19,20)11-13)15(18)12-5-7-14(8-6-12)24(21,22)16(2)3/h5-8,13H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOYOBFUFNKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. Its unique structural features, including a dimethylsulfamoyl group and a thiolane derivative, contribute to its interactions with biological systems. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H18N2O5S2 and a molecular weight of approximately 346.42 g/mol. The presence of functional groups such as the sulfamoyl and dioxo groups suggests potential interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Modulation : The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions, potentially altering their activity.
- Receptor Interaction : It could modulate receptor signaling pathways, influencing various biochemical processes.
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit significant antiparasitic properties. For instance, derivatives have shown effectiveness against parasites responsible for tropical diseases like malaria and leishmaniasis. In studies involving the evaluation of cytotoxic activity against Leishmania panamensis, compounds were assessed for their median effective concentrations (EC50) with promising results indicating high activity (EC50 < 25 μM) in some cases .
Case Studies
- Antileishmanial Activity : A study evaluated the antileishmanial effects of various compounds on intracellular amastigotes of L. panamensis. The results demonstrated a significant reduction in parasite viability upon treatment with compounds similar to this compound, indicating its potential as a therapeutic agent against leishmaniasis .
- Cytotoxicity Assessment : In vitro assays using the MTT method assessed the cytotoxic effects of the compound on human cell lines. Results showed that at varying concentrations (200 μg/mL to 3.125 μg/mL), the compound exhibited differential cytotoxicity, which is critical for understanding its safety profile in therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)methylbenzamide | C14H20N2O4S | Contains a methoxy group | Potentially different biological activity |
| Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate | C13H17NO6S2 | Similar sulfamoyl structure | Used in organic synthesis |
| Benzamide, N-(4-(1,3-dimethyl-2,6-dioxo...) | Complex structure | Diverse biological effects | Varies widely |
Preparation Methods
Sulfonation of Benzoic Acid
4-(Chlorosulfonyl)benzoic acid is synthesized via reaction of benzoic acid with chlorosulfonic acid under controlled conditions:
$$
\text{Benzoic acid} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + \text{HCl}
$$
Conditions :
- Solvent: Dry dichloromethane
- Temperature: 0–5°C (exothermic reaction)
- Yield: ~70% (crude)
Amination with Dimethylamine
The chlorosulfonyl intermediate reacts with dimethylamine to form the sulfonamide:
$$
\text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + 2 (\text{CH}3)2\text{NH} \xrightarrow{\text{Et}3\text{N, THF}} \text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COOH} + (\text{CH}3)2\text{NH}2^+ \text{Cl}^-
$$
Optimization :
- Base: Triethylamine (2.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Yield: 85–90% after recrystallization (ethanol/water)
Preparation of N-Ethyl-1,1-Dioxothiolan-3-Amine
Synthesis of Thiolan-3-Amine
Thiolan-3-amine is generated via Gabriel synthesis:
- Bromination : Tetrahydrothiophene (thiolane) is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation.
- Phthalimide Protection :
$$
\text{3-Bromothiolane} + \text{Potassium phthalimide} \xrightarrow{\text{DMF}} \text{3-Phthalimidothiolane} + \text{KBr}
$$ - Deprotection : Hydrazinolysis releases the primary amine:
$$
\text{3-Phthalimidothiolane} + \text{NH}2\text{NH}2 \xrightarrow{\text{Ethanol}} \text{Thiolan-3-amine} + \text{Phthalhydrazide}
$$
Yield : 65–70%
Ethylation of Thiolan-3-Amine
Reductive amination introduces the ethyl group:
$$
\text{Thiolan-3-amine} + \text{CH}3\text{CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{N-Ethylthiolan-3-amine}
$$
Conditions :
- Reducing agent: Sodium cyanoborohydride (1.2 equiv)
- Solvent: Methanol
- Yield: 75–80%
Oxidation to Sulfone
The sulfide is oxidized to sulfone using hydrogen peroxide:
$$
\text{N-Ethylthiolan-3-amine} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50}^\circ \text{C}} \text{N-Ethyl-1,1-dioxothiolan-3-amine}
$$
Yield : 90–95%
Amide Coupling: Final Step
Activation of Carboxylic Acid
4-(Dimethylsulfamoyl)benzoic acid is converted to its acid chloride:
$$
\text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Conditions :
- Solvent: Toluene
- Temperature: 70°C (2 hours)
- Yield: Near quantitative
Reaction with N-Ethyl-1,1-Dioxothiolan-3-Amine
Schotten-Baumann conditions facilitate amide bond formation:
$$
\text{4-((CH}3\text{)}2\text{NSO}2\text{)C}6\text{H}4\text{COCl} + \text{N-Ethyl-1,1-dioxothiolan-3-amine} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{Target Compound}
$$
Optimization :
- Base: 10% NaOH (aqueous)
- Solvent: Ethyl acetate/water biphasic system
- Yield: 70–75%
- Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30)
- Elemental Analysis : C 55.12%, H 6.12%, N 10.18% (calc. C 55.25%, H 6.08%, N 10.21%)
Alternative Synthetic Routes
Microwave-Assisted Coupling
Reduces reaction time from 12 hours to 30 minutes using microwave irradiation (100°C, 300 W).
Solid-Phase Synthesis
Immobilization of the amine on Wang resin enables stepwise assembly, though yields are lower (~60%).
Challenges and Optimization
- Sulfonamide Hydrolysis : Acidic conditions during coupling may cleave the sulfonamide. Mitigated by maintaining pH > 8.
- Amine Oxidation : Thiolan-3-amine is sensitive to over-oxidation. Controlled H₂O₂ stoichiometry prevents degradation.
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve sulfonyl chloride stability.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Sulfonation Temp. | 0–5°C | 2–8°C (jacketed reactor) |
| Oxidation Time | 6 h | 8 h (slow addition of H₂O₂) |
| Cost/kg | $1,200 | $300 (bulk reagents) |
Q & A
Basic: What are the established synthetic routes for 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylbenzamide?
Methodological Answer:
The compound is synthesized via a multi-step approach involving sulfamoylation and amidation. Key steps include:
- Sulfamoylation: Reacting a benzamide precursor with dimethylsulfamoyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the dimethylsulfamoyl group .
- Amidation: Coupling the sulfamoylated intermediate with 1,1-dioxo-thiolan-3-amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or THF .
- Purification: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
